Clarycet

Description

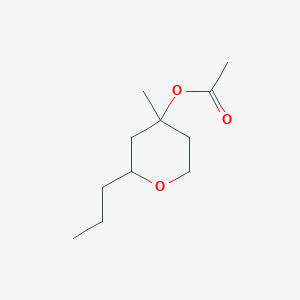

Structure

3D Structure

Properties

CAS No. |

131766-73-9 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

(4-methyl-2-propyloxan-4-yl) acetate |

InChI |

InChI=1S/C11H20O3/c1-4-5-10-8-11(3,6-7-13-10)14-9(2)12/h10H,4-8H2,1-3H3 |

SMILES |

CCCC1CC(CCO1)(C)OC(=O)C |

Canonical SMILES |

CCCC1CC(CCO1)(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: The Molecular Mechanism of Olfactory Reception

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sense of smell, or olfaction, is a complex biological process that allows for the detection and discrimination of a vast array of volatile chemical compounds. This technical guide provides an in-depth overview of the core molecular mechanisms underlying olfactory reception, from the initial binding of an odorant to a receptor to the subsequent intracellular signaling cascade. While specific odorant-receptor interactions for many commercial fragrance molecules, such as the synthetic aroma chemical Clarycet®, are not extensively documented in public literature, the fundamental principles of olfactory signal transduction are well-established. This document outlines these principles, presents typical quantitative data formats, details common experimental protocols, and provides visual representations of the key pathways and workflows involved in olfactory research.

Introduction to Olfactory Signal Transduction

The perception of smell begins in the olfactory epithelium, a specialized tissue lining the nasal cavity. Within this epithelium reside millions of olfactory sensory neurons (OSNs), each expressing a single type of olfactory receptor (OR) from a large repertoire of genes. These receptors are responsible for detecting odorant molecules and initiating the signaling cascade that ultimately leads to the perception of a specific scent.

This compound®, a synthetic fragrance ingredient with the chemical name (+)-(2R,4S)-4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, serves as an example of a molecule with a complex odor profile, described as herbal, sage-like, fruity, and floral.[1][2] While its application in perfumery is well-known, the specific combination of olfactory receptors that recognize this compound® and the precise biophysical interactions that produce its unique scent are not detailed in publicly available scientific research. However, the fundamental mechanism by which it is detected follows the canonical pathway described herein.

The Core Mechanism of Olfactory Reception

The process of olfactory signal transduction is a well-characterized G-protein coupled receptor (GPCR) signaling pathway. The key molecular events are as follows:

-

Odorant Binding: An odorant molecule, such as this compound®, diffuses into the mucus layer of the olfactory epithelium and binds to a specific olfactory receptor (OR) embedded in the cilia of an olfactory sensory neuron. ORs are a large family of GPCRs, and each receptor can recognize multiple odorants, while each odorant can be recognized by multiple receptors, leading to a combinatorial code for odor perception.

-

G-Protein Activation: Upon odorant binding, the OR undergoes a conformational change, which in turn activates a specialized heterotrimeric G-protein, Gαolf. This activation causes the Gαolf subunit to release its bound GDP and bind GTP.

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).

-

Ion Channel Gating: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. These channels are permeable to cations, primarily Ca²⁺ and Na⁺.

-

Depolarization and Action Potential: The influx of positive ions through the CNG channels depolarizes the OSN's membrane. If this depolarization reaches a certain threshold, it triggers the firing of an action potential.

-

Signal Transmission: The action potential propagates along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed and integrated with information from other OSNs, leading to the perception of a specific odor.

-

Signal Termination: The olfactory signal is terminated by several mechanisms, including the enzymatic degradation of cAMP by phosphodiesterases and the feedback inhibition of the CNG channels by Ca²⁺-calmodulin.

Signaling Pathway Diagram

Caption: The canonical olfactory signal transduction pathway.

Quantitative Analysis of Odorant-Receptor Interactions

To characterize the interaction between an odorant and an olfactory receptor, researchers typically measure several key parameters. The following table presents hypothetical data for a generic odorant, illustrating the format used for such analysis.

| Olfactory Receptor | Binding Affinity (Kd) | Half-maximal Effective Concentration (EC50) |

| OR-X1 | 5.2 µM | 12.5 µM |

| OR-Y4 | 15.8 µM | 35.1 µM |

| OR-Z9 | 1.1 µM | 2.7 µM |

Table Description:

-

Olfactory Receptor: The specific receptor being tested.

-

Binding Affinity (Kd): The concentration of the odorant at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

-

Half-maximal Effective Concentration (EC50): The concentration of the odorant that elicits a half-maximal response from the receptor-expressing cells. A lower EC50 value indicates a higher potency of the odorant.

Experimental Protocols for Olfactory Research

Several experimental techniques are commonly employed to study the interactions between odorants and olfactory receptors. A typical workflow involves expressing a specific OR in a heterologous system and then measuring the cellular response to the application of an odorant.

Heterologous Expression Assay

This is a widely used in vitro method to study the function of individual olfactory receptors.

Protocol:

-

Vector Construction: The DNA sequence encoding the olfactory receptor of interest is cloned into an expression vector suitable for mammalian cells. This vector often includes a tag (e.g., a FLAG or HA tag) for protein detection and a G-protein subunit to facilitate signaling.

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. The cells are then transfected with the expression vector using a lipid-based transfection reagent or electroporation.

-

Protein Expression: The transfected cells are incubated for 24-48 hours to allow for the expression of the olfactory receptor on the cell surface.

-

Functional Assay: The cells are then used in a functional assay, such as calcium imaging, to measure their response to odorants.

Calcium Imaging

This technique is used to measure the activation of heterologously expressed ORs by monitoring changes in intracellular calcium concentrations.

Protocol:

-

Cell Loading: The transfected HEK293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The cells are placed on a fluorescence microscope, and a baseline fluorescence level is recorded.

-

Odorant Application: A solution containing the odorant of interest is applied to the cells.

-

Fluorescence Measurement: If the odorant activates the expressed OR, the resulting G-protein cascade leads to an influx of calcium into the cell, causing an increase in the fluorescence of the dye. This change in fluorescence is recorded over time.

-

Data Analysis: The change in fluorescence intensity is quantified to determine the magnitude of the cellular response to the odorant.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing odorant-receptor interactions.

Conclusion

The molecular mechanism of olfactory reception is a sophisticated and well-orchestrated signaling cascade that allows for the detection of a vast chemical space. While the general principles of this process, from odorant binding to G-protein activation and ion channel gating, are well-understood, the specific interactions for a multitude of odorants, including commercial fragrance ingredients like this compound®, remain a subject of ongoing research and proprietary investigation. The experimental protocols and quantitative analyses detailed in this guide provide a framework for the continued elucidation of these complex and fascinating biological interactions.

References

"Clarycet" chemical structure and properties

Disclaimer: The information provided in this document is intended for educational and informational purposes only and does not constitute medical advice.

Introduction

"Clarycet" is a homeopathic, over-the-counter medication designed to alleviate symptoms associated with allergies and sinus issues. It is formulated to be a non-drowsy alternative to traditional antihistamines and is available in tablet and nasal spray forms. This guide provides a detailed overview of this compound's composition, mechanism of action, and clinical applications.

Composition and Properties

This compound is a proprietary blend of several homeopathic ingredients, each selected for its specific therapeutic properties in addressing allergy and sinus symptoms. The active ingredients in this compound are listed in the Homeopathic Pharmacopoeia of the United States (HPUS), which is the official compendium for homeopathic drugs in the U.S.

Table 1: Active Ingredients in this compound

| Ingredient | Homeopathic Potency | Common Name | Primary Indication |

| Allium Cepa | 6X | Red Onion | Sneezing, runny nose, watery eyes |

| Ambrosia Artemisiaefolia | 6X | Ragweed | Hay fever, itchy throat |

| Argentum Metallicum | 8X | Silver | Sore throat, cough |

| Echinacea Angustifolia | 6X | Coneflower | Immune support |

| Euphrasia Officinalis | 6X | Eyebright | Eye irritation, burning, and discharge |

| Gelsemium Sempervirens | 6X | Yellow Jessamine | Sneezing, headache |

| Kali Bichromicum | 6X | Potassium Bichromate | Sinus congestion, thick nasal discharge |

| Sanguinaria Canadensis | 6X | Bloodroot | Sinus pressure, headache |

| Sticta Pulmonaria | 6X | Lungwort | Dry cough, nasal congestion |

The "X" in the homeopathic potency denotes that the substance has been diluted in a 1:10 ratio. For a 6X potency, this dilution process is repeated six times.

Mechanism of Action

The therapeutic principle of homeopathy is "like cures like" (similia similibus curentur), which suggests that a substance that causes symptoms in a healthy person can be used in a diluted form to treat similar symptoms in a sick person. The ingredients in this compound are prepared according to homeopathic principles, which involve serial dilution and succussion (vigorous shaking).

The proposed mechanism of action for this compound is based on the synergistic effects of its individual components, which are believed to stimulate the body's own healing and defense mechanisms to counteract allergy and sinus symptoms.

Experimental Protocols

The efficacy of homeopathic preparations is a subject of ongoing research and debate. Clinical studies on specific proprietary blends like this compound are limited. The evaluation of homeopathic remedies often involves observational studies and patient-reported outcomes.

A generalized workflow for assessing the efficacy of a homeopathic remedy might include:

Caption: Generalized workflow for clinical evaluation of a homeopathic remedy.

Signaling Pathways

The concept of specific molecular signaling pathways, as understood in conventional pharmacology, is not directly applicable to the homeopathic mechanism of action. Homeopathy posits that the therapeutic effect is derived from the energetic signature of the substance, which interacts with the body's vital force to promote healing. Therefore, diagrams of specific receptor binding or enzyme inhibition are not relevant to the described mechanism of this compound.

A conceptual diagram of the homeopathic principle is presented below:

Caption: Conceptual diagram of the homeopathic principle of "like cures like."

Clinical Applications and Dosage

This compound is indicated for the temporary relief of symptoms associated with hay fever and other respiratory allergies, including:

-

Runny nose

-

Sneezing

-

Itchy, watery eyes

-

Nasal congestion

-

Sinus pressure and pain

The recommended dosage for adults and children over 12 years of age is one tablet three times a day. For the nasal spray, the typical recommendation is 1-3 sprays in each nostril as needed. It is advised to consult with a healthcare professional before use, especially for children under 12, pregnant or breastfeeding women, and individuals with pre-existing medical conditions.

Safety and Side Effects

This compound is generally considered safe and is not known to have any significant side effects. Due to the high dilution of its ingredients, the risk of toxicity is negligible. It is also non-drowsy and can be taken with other medications without known drug interactions. However, as with any medication, individuals with known hypersensitivity to any of the ingredients should avoid its use.

Conclusion

This compound is a homeopathic remedy that offers a natural alternative for the management of allergy and sinus symptoms. Its formulation is based on the principle of "like cures like," and it contains a combination of ingredients that are traditionally used in homeopathy to address respiratory and allergic conditions. While the scientific evidence for the efficacy of homeopathic treatments remains a topic of discussion, this compound provides a safe, non-drowsy option for individuals seeking relief from their symptoms.

"Sagecete" synthesis pathway and precursors

Technical Guide: Synthesis of Oseltamivir

Disclaimer: The term "Sagecete" did not correspond to any known compound in the public scientific literature as of the last update. The following technical guide on the synthesis of Oseltamivir (marketed as Tamiflu®) is provided as a representative example of the requested content type for a drug development professional audience. Oseltamivir is a widely recognized antiviral drug, and its synthesis is a well-documented subject in organic chemistry.

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme, which is essential for the replication of influenza A and B viruses.[1] Its commercial production has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[2] The synthesis is stereochemically complex, involving three stereocenters, meaning only one of the eight possible stereoisomers is the desired active pharmaceutical ingredient.[2] This guide details a practical, eight-step synthesis of Oseltamivir Phosphate from (-)-shikimic acid, which has been optimized for efficiency and yield.[3][4]

Core Synthesis Pathway from (-)-Shikimic Acid

The primary and most established industrial synthesis of Oseltamivir begins with the chiral precursor (-)-shikimic acid.[2] This pathway, while effective, involves the use of azide reagents, which are known to be potentially hazardous.[2] The route focuses on sequential functional group manipulation and stereoselective transformations to build the complex cyclohexene ring system with the correct stereochemistry. An overall yield of approximately 47% has been reported for this eight-step process.[3][4]

Key Precursors and Intermediates

The synthesis involves several critical intermediates, each representing a key stage in the construction of the final molecule. The reliable synthesis and purification of these intermediates are paramount to the success of the overall process.

| Compound Name | Structure | Role in Synthesis | CAS Number |

| (-)-Shikimic Acid | Precursor | Starting Material | 138-59-0 |

| Ethyl Shikimate | Intermediate 1 | Esterified Precursor | Not specified |

| Trimesylate Derivative | Intermediate 2 | Activated for Nucleophilic Substitution | Not specified |

| Azido-dimesylate | Intermediate 3 | Introduction of First Nitrogen Moiety | Not specified |

| Aziridine Intermediate | Intermediate 4 | Key Bicyclic Intermediate | Not specified |

| Amino-ether | Intermediate 5 | Product of Aziridine Ring-Opening | Not specified |

| Oseltamivir (Free Base) | Penultimate Product | Active Moiety | 187227-45-8 |

| Oseltamivir Phosphate | Final Product | Salt Form of API | 204255-11-8 |

Quantitative Data Summary

This section summarizes the quantitative aspects of the 8-step synthesis route from (-)-shikimic acid to Oseltamivir Phosphate. The yields are based on a reported practical synthesis.[4]

| Step | Transformation | Key Reagents | Individual Step Yield (%) | Cumulative Yield (%) |

| 1 | Esterification | Ethanol, Thionyl Chloride | High (not specified) | ~95 |

| 2 | Trimesylation | Methanesulfonyl Chloride, Triethylamine | 93% | 88.4 |

| 3 | Regioselective Azidation | Sodium Azide | Optimized (not specified) | - |

| 4 | Aziridination | Triphenylphosphine, Triethylamine | Optimized (not specified) | - |

| 5 | Aziridine Ring Opening | 3-Pentanol, Lewis Acid | Optimized (not specified) | - |

| 6 | Reduction of Azide | H₂, Pd/C (or similar) | High (not specified) | - |

| 7 | Acetylation | Acetic Anhydride | High (not specified) | - |

| 8 | Salt Formation | Phosphoric Acid | High (not specified) | - |

| Overall | (-)-Shikimic Acid to Oseltamivir Phosphate | ~47% | 47% |

Note: Yields for some individual steps were not detailed in the referenced literature, but the overall yield is reported as 47%.[4]

Experimental Protocols

The following protocols describe the key transformations in the synthesis of Oseltamivir from (-)-shikimic acid.

Step 1 & 2: Synthesis of the Trimesylate Intermediate

-

Esterification: (-)-Shikimic acid is esterified to ethyl shikimate in high yield using a standard procedure, such as reaction with ethanol and thionyl chloride.[4]

-

Mesylation: Ethyl shikimate is dissolved in a suitable solvent like ethyl acetate. A catalytic amount of DMAP (4-dimethylaminopyridine) is added.[4] The solution is cooled, and approximately 5 equivalents of triethylamine are added, followed by the dropwise addition of 4.5 equivalents of methanesulfonyl chloride.[4] The reaction proceeds to completion, and the resulting trimesylate product is obtained in approximately 93% yield after workup.[4]

Step 3: Regioselective Azidation

-

The trimesylate intermediate is dissolved in a solvent mixture, typically acetone and water.[5]

-

Sodium azide is added to the solution. The reaction is stirred at a controlled temperature to facilitate the regioselective nucleophilic substitution of the allylic mesylate group at the C-3 position by the azide anion.[6]

-

The reaction progress is monitored by a suitable technique (e.g., TLC, HPLC). Upon completion, the product is isolated through extraction and purification.

Step 4: Aziridination

-

The azido-dimesylate intermediate is treated with a phosphine reagent, such as triphenylphosphine or triethyl phosphite, in an appropriate solvent.[5][6]

-

The reaction mixture is heated under reflux. This condition promotes an intramolecular reaction, likely proceeding through a phosphazene intermediate, to form the bicyclic aziridine.[6]

-

The aziridine product is purified, often without the need for chromatography, which is advantageous for large-scale synthesis.[4]

Step 5: Aziridine Ring Opening

-

The purified aziridine is dissolved in a suitable solvent.

-

3-Pentanol is added as the nucleophile. The reaction is catalyzed by a Lewis acid (e.g., BF₃·OEt₂) to facilitate the regioselective opening of the aziridine ring.[7]

-

The alcohol attacks the C-5 position, resulting in the formation of the desired ether linkage and establishing the correct stereochemistry for the 3-pentyloxy group.[2]

Visualizations

Synthesis Pathway Diagram

Caption: Oseltamivir synthesis pathway from (-)-Shikimic Acid.

Experimental Workflow Diagram

Caption: Workflow for the regioselective azidation step.

References

- 1. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate (CAS 131766-73-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, a heterocyclic organic compound with the CAS number 131766-73-9. While primarily utilized as a fragrance ingredient, its core tetrahydropyran structure is of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a probable synthesis route with experimental considerations, discusses analytical methodologies for its characterization, and summarizes available toxicological data. The potential relevance of the tetrahydropyran scaffold in drug discovery is also explored to provide a broader context for researchers.

Chemical Identity and Properties

4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is a member of the oxanes family. It is a colorless to pale yellow liquid with a characteristic herbal, floral, and fruity odor.

Synonyms: Clary propyl acetate, Clarycet, Sagecete, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate.

Physicochemical Data

A summary of the key physicochemical properties of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₃ | |

| Molecular Weight | 200.27 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | |

| Specific Gravity | 0.976 - 0.986 @ 25°C | |

| Refractive Index | 1.441 - 1.447 @ 20°C | |

| Flash Point | 101.67 °C (215 °F) TCC | |

| Boiling Point | 238 °C @ 1013 hPa | |

| Melting Point | 33.2 °C @ 1013 hPa | |

| logP (o/w) | 2.0 | |

| Water Solubility | 196.1 mg/L @ 25 °C (estimated) | |

| Solubility | Soluble in alcohol |

Spectral Data

Synthesis

The synthesis of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is typically achieved through a two-step process: a Prins cyclization followed by an esterification reaction.

Caption: Two-step synthesis of the target compound.

Step 1: Prins Cyclization

The first step involves the acid-catalyzed Prins cyclization of isoprenol and butanal to form the intermediate, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.[1][2]

Experimental Protocol:

-

Reactants: Isoprenol, Butanal.

-

Catalyst: Sulfuric acid (H₂SO₄) is a commonly used catalyst. Other catalysts like molybdenum-based heterogeneous catalysts (e.g., MoO₃/SiO₂) can also be employed.

-

Solvent: The reaction can be carried out without a solvent.

-

Temperature: Approximately 70°C.

-

Procedure:

-

To a reaction vessel equipped with a stirrer and temperature control, add isoprenol and butanal.

-

Slowly add the sulfuric acid catalyst to the mixture while stirring.

-

Heat the reaction mixture to the desired temperature and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique like GC.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

-

The organic phase is separated, washed, and dried.

-

The crude product can be purified by distillation under reduced pressure.

-

Step 2: Esterification

The intermediate alcohol is then esterified using acetic anhydride to yield the final product.

Experimental Protocol:

-

Reactants: 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, Acetic Anhydride.

-

Catalyst: The reaction can be self-catalyzed by the acetic acid byproduct or accelerated with the addition of a stronger acid catalyst.

-

Procedure:

-

The purified alcohol from Step 1 is mixed with an excess of acetic anhydride.

-

The mixture is heated, typically under reflux, for several hours. Reaction progress is monitored by GC or TLC.

-

After the reaction is complete, the excess acetic anhydride and acetic acid are removed, often by distillation.

-

The crude ester is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate).

-

The final product is purified by fractional distillation under vacuum.

-

Analytical Methods

The analysis and quality control of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate typically involve chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of this volatile compound in complex mixtures like fragrances.[3]

Typical Experimental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient is used to separate the components. For example, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C).

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Ion Trap.

-

Detection: The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference library for identification.

-

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule. While specific spectral data for this compound is not widely published, related tetrahydropyran structures have been characterized by NMR. The expected spectra would show characteristic signals for the propyl and methyl groups, the protons and carbons of the tetrahydropyran ring, and the acetyl group.

Relevance to Drug Development

Currently, there is no direct evidence of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate being investigated or used in drug development. Its primary application is in the fragrance industry. However, the tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry.

The THP ring is considered a bioisostere of cyclohexane but with improved physicochemical properties, such as lower lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.

Numerous approved drugs and clinical candidates contain the tetrahydropyran moiety, where it plays a crucial role in their biological activity and pharmacokinetic properties. These include treatments for a wide range of diseases, from infectious diseases to cancer. Therefore, while the title compound itself is not a pharmaceutical, its synthesis and characterization can be of interest to medicinal chemists working on the design and development of new drugs incorporating the tetrahydropyran scaffold.

Caption: Importance of the THP scaffold in drug discovery.

Toxicological and Safety Information

A safety assessment of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized in Table 2.

| Test | Result | Reference |

| Acute Oral Toxicity (Rat LD50) | 4500 mg/kg | |

| Acute Dermal Toxicity (Rabbit LD50) | > 2000 mg/kg | |

| Skin Sensitization | May cause sensitization by skin contact (R43) | |

| Genotoxicity (Ames test) | Not mutagenic | |

| Genotoxicity (In vitro chromosome aberration) | Evidence of clastogenic activity only in the presence of S9 metabolic activation | |

| Genotoxicity (In vivo micronucleus test) | Not clastogenic |

The available data suggest that while the compound is not genotoxic in vivo, it can be a skin sensitizer. Standard safety precautions, such as wearing gloves and avoiding skin contact, are recommended when handling this chemical.

Conclusion

4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is a well-characterized fragrance ingredient with a straightforward two-step synthesis. While its direct application in drug development has not been reported, the constituent tetrahydropyran core is of significant importance in medicinal chemistry. This technical guide provides a foundation for researchers interested in the synthesis, analysis, and potential applications of this and related tetrahydropyran derivatives. Further research could focus on exploring the biological activities of this molecule and its analogues, leveraging the favorable properties of the tetrahydropyran scaffold.

References

Unveiling the Molecular Identity of Tetrahydro-methyl-propyl-pyran-4-ol Acetate

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the precise molecular formula of a compound is a foundational piece of information. This guide provides a concise determination of the molecular formula for Tetrahydro-methyl-propyl-pyran-4-ol acetate.

The molecular formula for Tetrahydro-methyl-propyl-pyran-4-ol acetate has been identified as C11H20O3 .[1][2] This formula was determined through an analysis of the compound's structure as referenced in chemical databases.

Structural Confirmation

The compound, systematically named 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate, is registered under CAS Number 131766-73-9.[1][2] Its structure consists of a tetrahydropyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. This ring is substituted with a methyl group, a propyl group, and an acetate group.

The specific arrangement of these functional groups dictates the precise count of each atom within the molecule, leading to the confirmed molecular formula. It is important to distinguish this compound from similar structures, such as those containing an isopropyl (2-methylpropyl) group, which would alter the molecular formula.[3]

Tabular Summary of Atomic Composition

For clarity and ease of comparison, the atomic composition of Tetrahydro-methyl-propyl-pyran-4-ol acetate is presented in the table below.

| Element | Symbol | Count |

| Carbon | C | 11 |

| Hydrogen | H | 20 |

| Oxygen | O | 3 |

Logical Relationship of Nomenclature to Structure

The naming convention of organic compounds provides a systematic way to deduce their structure and, consequently, their molecular formula. The logical relationship for Tetrahydro-methyl-propyl-pyran-4-ol acetate is outlined below.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate | C11H20O3 | CID 57483300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate | C12H22O3 | CID 14817293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Olfactory Profile of Clarycet Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarycet®, a widely utilized fragrance ingredient known chemically as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, presents a complex and nuanced olfactory profile. This complexity arises from the presence of multiple stereoisomers, each contributing distinct odor characteristics. This technical guide provides an in-depth analysis of the olfactory properties of individual this compound isomers, based on available scientific literature. While specific quantitative data such as odor thresholds for each isomer are not publicly available, this document consolidates the descriptive olfactory profiles and outlines the standard experimental methodologies used for their determination. A detailed workflow for Gas Chromatography-Olfactometry (GC-O), a primary technique in fragrance analysis, is also presented.

Introduction to this compound and its Stereoisomerism

This compound is a synthetic aroma chemical prized in the fragrance industry for its versatile herbal, floral, and fruity notes, often with a resemblance to clary sage.[1] Its chemical structure contains two chiral centers, leading to the existence of four possible stereoisomers. The olfactory perception of chiral molecules can vary significantly between enantiomers and diastereomers, making the characterization of each isomer crucial for understanding the overall scent profile of the commercial mixture.[1]

A key study by Abate et al. (2004) successfully prepared enantiomerically enriched isomers of this compound and conducted their olfactory evaluation, providing the most detailed public insight into the distinct scent of each isomer.[2]

Olfactory Profiles of this compound Isomers

While precise quantitative data such as odor detection thresholds and intensity ratings for individual this compound isomers are not available in the public domain, the following table summarizes the descriptive olfactory profiles as reported in scientific literature.

Table 1: Descriptive Olfactory Profiles of this compound Stereoisomers

| Isomer Configuration | Reported Olfactory Descriptors | Reference |

| (+)-(2R,4S)-Clarycet® | Fruity, rosy, rose ketone, good, touch earthy, dry, sweet, woody, sage, dry down floral-sage. | [2] |

| (-)-(2S,4R)-Clarycet® | Floral, agrestic, fruity, touch acetic-green-tobacco, dry down slightly fruity, but very weak. | [2] |

| (-)-(2S,4S)-Clarycet® | Green, fresh, earthy, fruity (sage), dry down odorless. | [2] |

| (+)-(2R,4R)-Clarycet® | Specific descriptors not individually detailed in the primary literature, but contributes to the overall profile. |

Experimental Protocols for Olfactory Profile Determination

The characterization of fragrance ingredients like this compound isomers relies on a combination of instrumental analysis and human sensory perception. The primary methodology employed is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3][4] This method allows for the identification of odor-active compounds in a complex mixture, even those present at trace concentrations below the detection limits of instrumental detectors like mass spectrometers.[3]

Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the components are separated based on their boiling points and affinity for the stationary phase of the GC column. The column effluent is then split between a conventional detector (e.g., a Mass Spectrometer for chemical identification) and a heated sniffing port. A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any perceived odors.[4][5]

Key Methodologies in GC-O:

-

Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract, followed by GC-O analysis of each dilution.[5] The last dilution at which an odorant is detected determines its Flavor Dilution (FD) factor, which is a measure of its odor potency.

-

CharmAnalysis™: Similar to AEDA, this technique also uses serial dilutions to generate "Charm" values, which are proportional to the concentration of the odorant.

-

Detection Frequency Method: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a measure of the significance of each odorant in the mixture.[3]

-

Direct Intensity Measurement: Assessors rate the intensity of the eluting odors on a predefined scale. This provides a direct measure of the perceived strength of each odorant.[3]

Workflow for GC-O Analysis of Fragrance Isomers:

Caption: Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow

Olfactory Signaling Pathways (General Overview)

The perception of odor begins with the interaction of volatile odorant molecules, such as the isomers of this compound, with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction is not a simple lock-and-key mechanism; a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. The specific combination of activated ORs creates a unique "code" for each odorant, which is then transmitted to the olfactory bulb in the brain for processing. The subtle structural differences between stereoisomers can lead to different patterns of OR activation, resulting in distinct perceived odors.

Diagram of a Simplified Olfactory Signaling Cascade:

Caption: Figure 2: Simplified Olfactory Signaling Pathway

Conclusion

The olfactory profile of this compound is a composite of the distinct scents of its stereoisomers. The available descriptive data highlights significant perceptual differences between the isomers, ranging from fruity and rosy to green and weak. A comprehensive quantitative understanding of each isomer's contribution to the overall aroma would require further studies to determine key parameters like odor thresholds and flavor dilution factors. The methodologies for such investigations, primarily centered around Gas Chromatography-Olfactometry, are well-established and provide a robust framework for future research in this area. A deeper understanding of the structure-odor relationships of this compound isomers can aid in the targeted synthesis of specific isomers to achieve desired fragrance profiles and can provide valuable insights for researchers in the fields of sensory science and fragrance chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. hort [journals.ashs.org]

- 4. Identification of Floral Fragrances and Analysis of Fragrance Patterns in Herbaceous Peony Cultivars in: Journal of the American Society for Horticultural Science Volume 143: Issue 4 | ASHS [journals.ashs.org]

- 5. perfumersworld.com [perfumersworld.com]

The Discovery and Enduring Presence of Clarycet in Perfumery: A Technical Guide

A comprehensive overview of the synthetic aromatic chemical, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, commercially known as Clarycet. This document details its discovery, chemical synthesis, physicochemical properties, and its role in the fragrance industry. It is intended for researchers, scientists, and professionals in drug development and perfumery.

Introduction

This compound, with the chemical name tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate and CAS number 131766-73-9, is a synthetic fragrance ingredient highly valued for its complex and versatile odor profile. It is characterized by herbal, floral, and fruity notes with nuances of clary sage, saffron, tea, and a dry plum fruitiness[1][2]. Commercialized primarily by International Flavors & Fragrances (IFF), this compound has become a staple in a wide array of scented products, from fine fragrances to fabric softeners and soaps[2][3]. This technical guide provides an in-depth exploration of its history, synthesis, and known technical data.

Discovery and History

While the exact date of its first synthesis is not publicly documented, the fragrance ingredient known as this compound is a notable creation of International Flavors & Fragrances (IFF)[4][5]. It is recognized as a significant component in the perfumer's palette, offering a unique combination of scents that augment rose ketone notes and provide a substantive, lasting impression[2][6]. The development of this compound represents an important step in the exploration of synthetic aromatic chemicals that offer complex and multifaceted olfactory experiences.

Physicochemical Properties

This compound is a colorless to pale yellow clear liquid with a medium odor strength that can last for over 24 hours on a scent strip when diluted[1][2]. It is soluble in alcohol and has limited solubility in water[2]. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₃ | [7] |

| Molecular Weight | 200.27 g/mol | [7] |

| CAS Number | 131766-73-9 | [7] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Specific Gravity (at 25°C) | 0.9760 - 0.9860 | [2][6] |

| Refractive Index (at 20°C) | 1.4410 - 1.4470 | [2][6] |

| Flash Point | 101.67 °C (215.00 °F) TCC | [2][6] |

| logP (o/w) | 2.000 | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (196.1 mg/L at 25°C est.) | [2] |

| Assay | 96.00 to 100.00 % | [2] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving a Prins cyclization followed by an esterification reaction. This method is favored for its efficiency and high yields[3][8].

Step 1: Prins Cyclization

The first step involves the acid-catalyzed reaction of isoprenol with butanal. This reaction, a Prins cyclization, forms the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol[3][8].

Experimental Protocol: Prins Cyclization

-

Reactants: Isoprenol and butanal.

-

Catalyst: Various acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid on silica gel, or molybdenum-modified MCM-41 materials[3][8]. A study optimizing this reaction found high yields using 1 mol% of 10% sulfuric acid[8].

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, 70°C[8]. The presence of water has been shown to positively influence the selectivity towards the desired tetrahydropyranol. The reaction can be run without a solvent[8].

-

Procedure: Isoprenol and butanal are mixed in the presence of the acid catalyst and heated. The reaction progress is monitored until completion.

-

Work-up and Purification: The resulting mixture is then worked up to isolate the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.

Step 2: Esterification

The intermediate alcohol is then esterified with acetic anhydride to yield the final product, this compound[3].

Experimental Protocol: Esterification

-

Reactants: 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and acetic anhydride.

-

Catalyst: A catalyst such as ferric chloride (FeCl₃) can be used to accelerate the reaction[8].

-

Reaction Conditions: This step can be performed at room temperature without a solvent[8]. An optimized protocol suggests a molar ratio of the alcohol to acetic anhydride of 1:5[8].

-

Procedure: Acetic anhydride is added to the intermediate alcohol in the presence of the catalyst. The reaction is typically rapid, with high conversion achieved in a short period (e.g., 5 minutes)[8].

-

Work-up and Purification: The final product, this compound, is then purified from the reaction mixture.

Olfactory Profile and Application in Perfumery

This compound is a versatile ingredient used to impart a fresh, herbal, and floral-fruity character to fragrances. Its scent is often described as having notes of clary sage, saffron, tea, and a hint of cedarwood and rose[1][2]. This complexity allows it to be used in a wide range of perfume types, from floral and herbal to more modern and abstract compositions[1]. It is particularly noted for its ability to enhance and augment rose ketone notes in a fragrance[2]. The typical usage level in perfume compounds ranges from 0.1% to 10%[1].

Mechanism of Olfactory Perception

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not been publicly identified, the general mechanism of olfactory signal transduction is well-understood.

Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates an associated G-protein, typically the olfactory-specific G-protein, Gαolf. The activated Gαolf, in turn, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent.

Conclusion

This compound remains a significant and versatile synthetic aroma chemical in the modern perfumer's toolkit. Its unique and complex scent profile, combined with its stability and substantivity, ensures its continued use in a wide variety of fragranced products. The two-step synthesis via Prins cyclization and esterification provides an efficient route to its production. While the specific olfactory receptors that recognize this compound are not yet known, the general principles of its perception through the olfactory signal transduction cascade are well-established. Further research into the specific receptor interactions of such important fragrance molecules could open new avenues for the rational design of novel odorants.

References

- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. Reactome | Olfactory Signaling Pathway [reactome.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP3316854B1 - Composition comprising multiple populations of microcapsules comprising perfume - Google Patents [patents.google.com]

- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate | C11H20O3 | CID 57483300 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Sagecete

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sagecete, known chemically as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic fragrance ingredient valued for its versatile herbal, floral, and fruity aroma.[1][2] Its primary applications are in the fragrance and cosmetic industries.[1] This document provides a comprehensive overview of its physicochemical properties, based on available technical data. While its primary use is in perfumery, understanding its physical and chemical characteristics is crucial for formulation, stability, and safety assessments in any application.

Chemical Identity

Sagecete is a mixture of cis- and trans-isomers.[1]

-

IUPAC Name: Tetrahydro-4-methyl-2-propyl-2H-pyran-4-olacetate[1]

-

INCI Name: Tetrahydro-methyl-propyl-pyran-4-olacetate[1]

-

CAS Number: 131766-73-9[1]

-

Molecular Formula: C11H20O3[1]

-

Molecular Weight: 200.28 g/mol [1]

Physicochemical Properties

The following tables summarize the key physicochemical data for Sagecete.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Herbal, floral, fruity, with notes of clary sage, plum, and chamomile | [1][2] |

| Density (20/20°C) | 0.982 - 0.992 g/cm³ | [1] |

| Refractive Index (@ 20°C) | 1.442 - 1.448 | [1] |

| Boiling Point (@ 1013 hPa) | 238 °C | [1] |

| Melting Point (@ 1013 hPa) | 33.2 °C | [1] |

| Flash Point (closed cup) | >100 °C | [1] |

| Purity (Sum of isomers by GC) | ≥ 97% | [3] |

Table 2: Solubility and Stability

| Property | Value | Reference |

| Water Solubility | Insoluble (Estimated: 196.1 mg/L @ 25 °C) | [1][4] |

| Alcohol Solubility | Soluble | [1] |

| Stability | Stable in media from pH 4 to 8 | [3] |

| Shelf Life | 12-24 months under proper storage conditions | [1][4] |

Experimental Protocols

Detailed experimental methodologies for determining the above properties are based on standard OECD guidelines and good laboratory practices. While specific internal laboratory methods may vary, the principles are as follows:

-

Gas Chromatography (GC) for Purity: The percentage of Sagecete (sum of isomers) is determined by gas chromatography. A capillary column with a non-polar stationary phase is typically used. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. The peak area of the isomers is compared to the total area of all peaks to determine purity.

-

Density Measurement: The density is determined using a pycnometer or a digital density meter at a constant temperature of 20°C, as per OECD Guideline 109.

-

Refractive Index Measurement: A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index of the liquid at 20°C, following a method similar to OECD Guideline 107.

-

Flash Point Determination: The flash point is determined using a closed-cup method, such as the Pensky-Martens or Cleveland open-cup method, in accordance with standard safety testing protocols (e.g., OECD Guideline 102).

-

Solubility and Stability Studies: Water solubility is often estimated using computational models or determined experimentally via the shake-flask method (OECD Guideline 105). Stability in different pH media is assessed by dissolving the compound in buffered solutions and monitoring its degradation over time using techniques like GC or HPLC.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of Sagecete upon receipt of a new batch.

References

Clarycet: A Technical Guide for Fragrance Chemistry Professionals

An In-depth Whitepaper on the Synthesis, Analysis, and Physicochemical Properties of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate

Introduction

Clarycet®, with the chemical name 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate and CAS number 131766-73-9, is a significant synthetic fragrance ingredient valued for its complex olfactory profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, and analytical characterization. This compound® is recognized for its herbal, floral, and fruity notes, with nuances of clary sage, rose, and plum.[1][2] It is a key component in a variety of fragrance formulations, contributing to both fine fragrances and functional products.

This guide outlines the optimized two-step synthesis of this compound®, details its physicochemical properties, and presents comprehensive protocols for its analysis using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

This compound® is a colorless to pale yellow liquid with a characteristic odor profile. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound®

| Property | Value | Reference(s) |

| Chemical Name | 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate | [3] |

| Synonyms | This compound, Sagecete, clary propyl acetate | [1] |

| CAS Number | 131766-73-9 | [3] |

| Molecular Formula | C₁₁H₂₀O₃ | [3] |

| Molecular Weight | 200.28 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Herbal, floral, rosy, with fruity (plum) and clary sage notes | [1][2] |

| Specific Gravity (25°C) | 0.976 - 0.986 | [1] |

| Refractive Index (20°C) | 1.441 - 1.447 | [1] |

| Flash Point | >100 °C (closed cup) | [4] |

| LogP (octanol/water) | 2.0 | [3] |

| Solubility | Soluble in alcohol, insoluble in water | [2] |

Synthesis of this compound®

The industrial synthesis of this compound® is a well-established two-step process. The first step involves the Prins cyclization of isoprenol with butanal to form the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol. The second step is the esterification of this alcohol with acetic anhydride to yield the final product.[5][6]

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound®.

Experimental Protocols

This procedure outlines the synthesis of the intermediate, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.

-

Reactants and Catalyst:

-

Isoprenol

-

Butanal

-

10% Sulphuric acid (catalyst)

-

Water

-

-

Reaction Conditions:

-

Temperature: 70 °C

-

Molar Ratio (Isoprenol:Butanal): 1:1

-

Catalyst Loading: 1 mol%

-

Solvent: None

-

Water: 250 mol%

-

Reaction Time: 5 hours

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and temperature control, combine isoprenol, butanal, and water in the specified molar ratios.

-

Add 1 mol% of 10% sulphuric acid to the mixture while stirring.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 5 hours with continuous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) until the conversion of butanal reaches approximately 93%.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.

-

Purify the crude product by vacuum distillation.

-

-

Expected Yield: The selectivity towards the desired tetrahydropyranol is approximately 82%.[5]

This procedure describes the conversion of the intermediate alcohol to this compound®.

-

Reactants and Catalyst:

-

4-methyl-2-propyltetrahydro-2H-pyran-4-ol (THPol)

-

Acetic Anhydride

-

Iron(III) Chloride (FeCl₃) (catalyst)

-

-

Reaction Conditions:

-

Temperature: Room Temperature

-

Molar Ratio (THPol:Acetic Anhydride): 1:5

-

Catalyst Loading: 1 mol%

-

Solvent: None

-

Reaction Time: 5 minutes

-

-

Procedure:

-

In a reaction vessel, combine 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and acetic anhydride in a 1:5 molar ratio.

-

Add 1 mol% of anhydrous Iron(III) Chloride to the mixture with stirring.

-

Continue stirring at room temperature for 5 minutes.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound®.

-

-

Expected Yield: Approximately 98%.[5]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and purity assessment of this compound®.

-

Proposed GC-MS Protocol:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

-

Predicted Mass Spectrum Fragmentation: The fragmentation of this compound® in EI-MS is expected to be driven by the lability of the ester group and the cyclic ether structure.

Caption: Proposed EI-MS fragmentation pathway for this compound®.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound®. Predicted chemical shifts for ¹H and ¹³C NMR are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Spectral Data for this compound® (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5-4.0 | m | 1H | CH-O (pyran ring) |

| ~3.3-3.6 | m | 2H | CH₂-O (pyran ring) |

| 1.99 | s | 3H | CH₃ (acetate) |

| ~1.4-1.8 | m | 6H | CH₂ (pyran ring and propyl chain) |

| 1.25 | s | 3H | CH₃ (at C4 of pyran ring) |

| 0.90 | t | 3H | CH₃ (propyl chain) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound® (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C=O (acetate) |

| ~82.0 | C4 (quaternary carbon of pyran ring) |

| ~75.0 | C2 (CH-O of pyran ring) |

| ~60.0 | C6 (CH₂-O of pyran ring) |

| ~38.0 | CH₂ (propyl chain) |

| ~35.0 | CH₂ (pyran ring) |

| ~25.0 | CH₃ (at C4 of pyran ring) |

| ~21.0 | CH₃ (acetate) |

| ~18.0 | CH₂ (propyl chain) |

| ~14.0 | CH₃ (propyl chain) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound®.

-

Proposed FTIR Protocol:

-

Instrument: PerkinElmer Spectrum Two or equivalent.

-

Mode: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Table 4: Predicted FTIR Peak Assignments for this compound®

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Alkanes (CH₃, CH₂) |

| ~1735 | C=O stretch | Ester |

| ~1240 | C-O stretch | Ester (acyl-oxygen) |

| ~1100 | C-O-C stretch | Cyclic ether |

| ~1370 | C-H bend | CH₃ |

Safety and Handling

This compound® is classified as a skin sensitizer and appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling.[1] It should be stored in a cool, dry, well-ventilated area away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive overview of this compound® for professionals in the fragrance industry and related scientific fields. The detailed protocols for its synthesis and proposed analytical methods offer a robust framework for its production, quality control, and further research. The provided data and diagrams serve as a valuable resource for understanding the chemical intricacies of this important fragrance ingredient.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of "Clarycet"

Application Note: GC-MS Analysis of Clary Sage (Salvia sclarea) Essential Oil

Introduction

"Clarycet," while not a recognized term in scientific literature, is likely a commercial name for a product containing Clary Sage (Salvia sclarea) essential oil. This application note provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Clary Sage essential oil, a method widely considered the gold standard for identifying and quantifying its volatile constituents.[1][2] The primary chemical components of Clary Sage essential oil are linalyl acetate and linalool, which are largely responsible for its characteristic aroma and potential biological activities.[3][4][5] The composition can vary based on factors such as geographic origin, plant phenological stage, and extraction method.[5][6] This protocol is intended for researchers, scientists, and professionals in the drug development industry.

Quantitative Data Summary

The chemical composition of Clary Sage essential oil has been extensively studied. The following tables summarize the quantitative data for the major and minor constituents identified in various studies.

Table 1: Major Chemical Constituents of Clary Sage (Salvia sclarea) Essential Oil

| Compound | Chemical Family | Percentage Range (%) |

| Linalyl Acetate | Monoterpenic Ester | 23.0 - 52.0[6][7] |

| Linalool | Monoterpenic Alcohol | 12.5 - 30.0[5][6][7] |

| α-Terpineol | Monoterpenic Alcohol | 4.4 - 11.1[6][8] |

| Germacrene D | Sesquiterpene | 5.9 - 11.4[5][6] |

| Geranyl Acetate | Monoterpenic Ester | 2.64 - 8.4[6][8] |

| (E)-β-Ocimene | Monoterpene | 1.08 - 4.83[7][8] |

| β-Caryophyllene | Sesquiterpene | 2.59 - 5.60[3][8] |

Table 2: Minor Chemical Constituents of Clary Sage (Salvia sclarea) Essential Oil

| Compound | Chemical Family | Percentage Range (%) |

| Myrcene | Monoterpene | 0.71 - 1.47[8][9] |

| Limonene | Monoterpene | 0.39[8] |

| Neryl Acetate | Monoterpenic Ester | 0.26 - 1.46[8][9] |

| Geraniol | Monoterpenic Alcohol | 0.74 - 2.25[7][8] |

| Sclareol | Diterpene Alcohol | up to 5.24[9] |

| α-Pinene | Monoterpene | Not specified |

| Camphene | Monoterpene | Not specified |

| p-Cymene | Monoterpene | up to 4.9[4] |

Experimental Protocol

This protocol outlines a standard method for the GC-MS analysis of Clary Sage essential oil.

1. Sample Preparation

-

Dilute 1 µL of the Clary Sage essential oil in 1 mL of a suitable solvent such as methanol or hexane.[10]

-

Vortex the solution to ensure homogeneity.

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC): Agilent 6890 series or equivalent.[10]

-

Mass Spectrometer (MS): Agilent 5977C series or equivalent.[11]

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[10][11]

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.[10]

-

Injection Mode: Split (e.g., split ratio of 1:25 or 1:50).[10]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/minute to 240°C.[10]

-

Final hold: Hold at 240°C for a sufficient time to elute all components.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

3. Data Analysis

-

Identify the individual components by comparing their mass spectra with reference spectra in a comprehensive mass spectral library such as NIST or Wiley.[9]

-

Confirm identifications by comparing the retention indices (RI) of the compounds with published data.

-

Quantify the relative percentage of each component by integrating the peak area of the total ion chromatogram (TIC). The percentage of each compound is calculated as (individual peak area / total peak area) x 100.

Visualizations

Below are diagrams illustrating the experimental workflow for the GC-MS analysis of Clary Sage essential oil.

References

- 1. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. researchgate.net [researchgate.net]

- 8. auradrops.lt [auradrops.lt]

- 9. scribd.com [scribd.com]

- 10. scitepress.org [scitepress.org]

- 11. agilent.com [agilent.com]

Sagecete: Application Notes and Protocols for Fine Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sagecete (Claryl Propyl Acetate), a synthetic aroma chemical, and its utility in fine fragrance formulation. This document outlines its olfactory profile, physicochemical properties, and detailed protocols for its sensory and analytical evaluation.

Introduction to Sagecete

Sagecete, also known by its synonyms Claryl Propyl Acetate and Clarycet, is a versatile fragrance ingredient valued for its complex and multifaceted odor profile.[1][2] Chemically, it is identified as 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, with the CAS Number 131766-73-9.[3][4] Its unique scent characteristics make it a valuable component in the creation of sophisticated fragrance compositions.

Olfactory Profile and Applications

Sagecete possesses a rich and nuanced aroma that is primarily described as herbal, floral, and fruity.[1][5] Its scent profile is often characterized by notes reminiscent of clary sage and chamomile, with a dry, plum-like fruitiness.[1][3][4] Some evaluators also perceive secondary notes of cedarwood, celery, mushroom, tea, and even a hint of wine.[3][4][6]

This complexity allows Sagecete to be used in a wide array of fragrance types. It is particularly effective where a fresh, herbal-aromatic, and fruity character is desired.[5] It can serve as a modifier, augmenting rose ketone notes, or as a partial replacement for natural Clary Sage oil.[3][4][5] Its versatility makes it suitable for fine fragrances, as well as personal and laundry care products.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Sagecete, compiled from various technical data sheets.

Table 1: Physicochemical Properties of Sagecete

| Property | Value | Reference |

| Molecular Formula | C11H20O3 | [2][3] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [2][5] |

| Specific Gravity (20°C/20°C) | 0.982 - 0.992 | [2][5] |

| Refractive Index (20°C) | 1.442 - 1.448 | [2][5] |

| Flash Point (Closed Cup) | > 100°C (212°F) | [2][5] |

| Boiling Point | 238°C @ 1013 hPa | [2] |

| Melting Point | 33.2°C @ 1013 hPa | [2] |

| Purity (Sum of isomers by GC) | ≥ 97% | [2][5] |

| Solubility | Soluble in ethanol | [5] |

Table 2: Performance and Stability Data for Sagecete

| Parameter | Observation | Reference |

| Tenacity on Blotter | 12 to 25 hours | [5][7] |

| Recommended Usage Level | Up to 10% in fragrance concentrate | [3][4][5] |

| Substantivity on Cotton | Weak (evaluated after 12 hours) | [5] |

| Stability | Stable in media from pH 4 to 8 | [5] |

| Storage Stability | 12-24 months when stored properly | [2][4] |

Signaling Pathway in Olfaction

The perception of Sagecete, like any odorant, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][3] These receptors are G-protein coupled receptors (GPCRs).[2][4] The binding of an odorant molecule initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.[1] The canonical olfactory signal transduction pathway is depicted below.

Experimental Protocols

The following protocols describe standardized methods for the evaluation of Sagecete in a fragrance context.

Protocol 1: Sensory Evaluation using Triangle Test

Objective: To determine if a perceptible olfactory difference exists between two fragrance formulations, one containing Sagecete and a control.

Principle: The triangle test is a discriminative sensory method where a panelist is presented with three samples, two of which are identical and one is different.[7][8][9] The panelist's task is to identify the "odd" sample.[7][8][9]

Materials:

-

Fragrance A: Control formulation.

-

Fragrance B: Test formulation (e.g., control with Sagecete).

-

Glass smelling strips or blotters.

-

Sample vials, coded with random three-digit numbers.

-

Palate cleansers (e.g., unscented crackers, water).

-

Sensory evaluation booths with controlled ventilation and lighting.[10]

Panelist Selection:

-

Recruit 20-30 panelists.

-

Screen panelists for olfactory acuity and ability to follow instructions.[10]

-

Panelists should be free of colds, allergies, or other conditions that could affect their sense of smell.

Procedure:

-

Prepare three coded samples for each panelist. Two will be identical (e.g., A, A) and one will be different (e.g., B).

-

The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[7][8]

-

Dip one blotter into each coded sample vial to a consistent depth for a consistent time.

-

Present the three blotters to a panelist in the randomized order.

-

Instruct the panelist to sniff each blotter from left to right and identify which of the three samples is different from the other two.[9]

-

Panelists are required to make a choice, even if it is a guess (forced-choice procedure).[11]

-

Provide a break and palate cleansers between evaluations to prevent olfactory fatigue.[10]

Data Analysis:

-

Count the total number of correct identifications.

-

Compare this number to the statistical value in a triangle test chart (or use a chi-square test) for the corresponding number of panelists and the desired significance level (e.g., α = 0.05).

-

If the number of correct answers is greater than or equal to the table value, a statistically significant difference exists between the samples.

Protocol 2: Analytical Evaluation using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active compounds, including Sagecete, in a complex fragrance mixture and characterize their individual scent contributions.

Principle: GC-O combines gas chromatography for the separation of volatile compounds with the human nose as a sensitive detector.[12][13] The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer, MS) and the other to a heated sniffing port where a trained assessor evaluates the odor of each eluting compound.[13][14]

Materials & Equipment:

-

Gas Chromatograph with a Mass Spectrometer (GC-MS).

-

Olfactometry (sniffing) port.

-

Effluent splitter.

-

Humidifier for the sniffing port air supply.

-

Appropriate GC column (e.g., DB-5, DB-Wax).

-

Fragrance sample containing Sagecete.

-

Reference standards for compound identification.

Procedure:

-

Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., ethanol) to an appropriate concentration.

-

GC-MS/O Setup:

-

Install the GC column and configure the effluent splitter to direct a portion of the flow (e.g., 50%) to the MS detector and the remainder to the sniffing port.

-

Set the GC oven temperature program to effectively separate the fragrance components.

-

Heat the transfer lines to the MS and the sniffing port to prevent condensation.

-

Set MS parameters for data acquisition (e.g., scan range, ionization energy).

-

-

Analysis:

-

Inject the prepared sample into the GC.

-

A trained assessor sits at the sniffing port and continuously evaluates the effluent.

-

When an odor is detected, the assessor records its retention time, intensity, and a detailed description of the scent (odor descriptor).[15]

-

Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

-

-

Data Analysis:

-

Correlate the retention times of the detected odors (the olfactogram) with the peaks in the chromatogram from the MS detector.

-

Identify the compounds responsible for the odors by matching their mass spectra with a library (e.g., NIST) and by comparing their retention times and odors with known reference standards.

-

This allows for the confirmation of Sagecete's presence and its specific contribution to the overall fragrance profile.

-

Experimental Workflow and Logic

The evaluation of a new fragrance ingredient like Sagecete typically involves an iterative process combining both analytical and sensory techniques. The following diagram illustrates a logical workflow for this process.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Reactome | Olfactory Signaling Pathway [reactome.org]

- 7. Triangle Test [sensorysociety.org]

- 8. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 9. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]

- 10. sense-lab.co.uk [sense-lab.co.uk]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 13. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. osmotech.it [osmotech.it]

Application Note: Stability Testing of Clary Propyl Acetate in Cosmetic Bases

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the chemical and physical stability of the fragrance ingredient Clary Propyl Acetate in common cosmetic bases. Adherence to this protocol will help ensure product quality, safety, and shelf-life.

Introduction

Clary Propyl Acetate (CAS No. 131766-73-9), also known as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic fragrance agent valued for its herbal, floral, and fruity notes reminiscent of clary sage.[1][2] Like all fragrance ingredients, its stability can be compromised by the cosmetic base it is incorporated into and by environmental factors such as temperature, light, and pH.[3] Stability testing is a critical component of cosmetic product development to ensure the fragrance profile remains consistent and the product remains safe and aesthetically pleasing throughout its lifecycle.[3][4][5]

This protocol outlines a systematic approach to assess the stability of Clary Propyl Acetate in three representative cosmetic formulations: an oil-in-water (O/W) cream, a water-in-oil (W/O) lotion, and a hydrogel. The primary degradation pathway for an ester like Clary Propyl Acetate in aqueous environments is hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid.[6][7][8] This process can be accelerated by high temperatures and extreme pH levels.[6]

Experimental Protocols

2.1 Materials & Equipment

-

Fragrance: Clary Propyl Acetate (CAS No. 131766-73-9)

-